molecular formula C9H17NO3 B12574253 2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- CAS No. 191098-85-8

2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)-

Cat. No.: B12574253
CAS No.: 191098-85-8
M. Wt: 187.24 g/mol
InChI Key: HFSATBVFSJDNRI-MQWKRIRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- is a chemical compound with a complex structure that includes a pyrrolidinone ring substituted with an ethoxyethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- typically involves the reaction of pyrrolidinone with ethoxyethoxy methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxyethoxy methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and solvents such as dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog with a pyrrolidinone ring.

    1-Methyl-2-pyrrolidinone: Contains a methyl group instead of an ethoxyethoxy methyl group.

    2,5-Pyrrolidinedione: A related compound with a different substitution pattern.

Uniqueness

2-Pyrrolidinone, 5-[(1-ethoxyethoxy)methyl]-, (5S)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

191098-85-8

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

(5S)-5-(1-ethoxyethoxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C9H17NO3/c1-3-12-7(2)13-6-8-4-5-9(11)10-8/h7-8H,3-6H2,1-2H3,(H,10,11)/t7?,8-/m0/s1

InChI Key

HFSATBVFSJDNRI-MQWKRIRWSA-N

Isomeric SMILES

CCOC(C)OC[C@@H]1CCC(=O)N1

Canonical SMILES

CCOC(C)OCC1CCC(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.